molecular formula C21H21FN2O4 B5338574 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid

Cat. No.: B5338574
M. Wt: 384.4 g/mol
InChI Key: QKGRIBSRJBJWAO-SFQUDFHCSA-N
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Description

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzamido group, a fluorophenyl group, and a prop-2-enoyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido intermediate.

    Introduction of the Fluorophenyl Group: The benzamido intermediate is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.

    Formation of the Prop-2-enoyl Moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the prop-2-enoyl moiety, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can result in the formation of reduced analogs with modified properties.

Scientific Research Applications

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid is unique due to its specific structural features, including the presence of a 4-fluorophenyl group and a prop-2-enoyl moiety

Properties

IUPAC Name

2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4/c1-13(2)18(21(27)28)24-20(26)17(12-14-8-10-16(22)11-9-14)23-19(25)15-6-4-3-5-7-15/h3-13,18H,1-2H3,(H,23,25)(H,24,26)(H,27,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGRIBSRJBJWAO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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